2-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine
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Overview
Description
2-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-phenylpyridine with suitable reagents can lead to the formation of the desired pyrrolopyridine structure .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The compound may also modulate signaling pathways, such as the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms.
N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine: This compound is structurally similar but has a different substitution pattern
Uniqueness
2-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine is unique due to its specific substitution pattern and the resulting biological activity. Its ability to inhibit specific molecular targets and modulate signaling pathways makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H11N3 |
---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C13H11N3/c14-11-6-7-15-13-10(11)8-12(16-13)9-4-2-1-3-5-9/h1-8H,(H3,14,15,16) |
InChI Key |
IGCANPFLTDFBIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CN=C3N2)N |
Origin of Product |
United States |
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